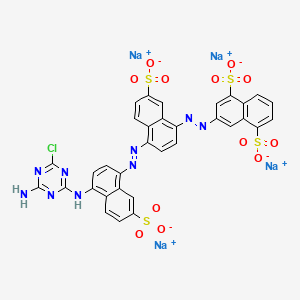

Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate

Beschreibung

Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate is a polyaromatic azo compound with a highly conjugated structure. It features a central 1,3,5-triazine ring substituted with amino and chloro groups, linked via azo (-N=N-) bridges to naphthalene moieties functionalized with sulfonate (-SO₃⁻) groups. The tetrasodium counterions enhance its solubility in aqueous media, making it suitable for applications in dyes, pharmaceuticals, or molecular probes . Its complex architecture allows strong π-π interactions and hydrogen bonding, contributing to stability and binding affinity in biological or industrial contexts.

Eigenschaften

CAS-Nummer |

84434-58-2 |

|---|---|

Molekularformel |

C33H18ClN9Na4O12S4 |

Molekulargewicht |

988.2 g/mol |

IUPAC-Name |

tetrasodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-25-8-9-28(22-14-17(56(44,45)46)4-6-19(22)25)43-42-26-10-11-27(23-15-18(57(47,48)49)5-7-20(23)26)41-40-16-12-24-21(30(13-16)59(53,54)55)2-1-3-29(24)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

BFGORUIXPULGPD-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being converted to its tetrasodium salt form.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tetranatrium-3-((4-((4-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-7-sulfonato-1-naphthyl)azo)-7-sulfonato-1-naphthyl)azo)naphthalin-1,5-disulfonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener Oxidationsstufen der Verbindung führen.

Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen und zur Bildung von Aminen führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Triazinring, wobei Chloratome durch andere Nukleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumdithionit für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Bedingungen ab. So kann die Oxidation zur Bildung von Sulfonsäuren führen, während die Reduktion verschiedene Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tetranatrium-3-((4-((4-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-7-sulfonato-1-naphthyl)azo)-7-sulfonato-1-naphthyl)azo)naphthalin-1,5-disulfonat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Azobindungen der Verbindung können gespalten werden, was zur Bildung reaktiver Zwischenprodukte führt, die mit Zellbestandteilen interagieren können. Der Triazinring kann auch an nukleophilen Substitutionsreaktionen beteiligt sein und verschiedene biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components. The triazine ring can also participate in nucleophilic substitution reactions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate

This trisodium analogue shares key structural motifs with the target compound, including:

- A 4-amino-6-chloro-1,3,5-triazine core.

- Azo-linked naphthalene rings with sulfonate groups.

- High water solubility due to sodium counterions.

Key Differences :

- Substituent Variation: The trisodium compound has a methylamino (-NHCH₃) group and a hydroxyl (-OH) group on the naphthyl ring, whereas the tetrasodium compound lacks hydroxyl groups and features additional sulfonate substituents.

- Counterion Count : The trisodium form has three sodium ions versus four in the target compound, affecting ionic strength and solubility.

- Topological Polar Surface Area (TPSA) : The trisodium compound has a TPSA of 348 Ų (indicative of hydrogen-bonding capacity), while the tetrasodium compound likely exhibits higher TPSA due to additional sulfonate groups .

Triazine-Based Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Compounds like triflusulfuron methyl ester (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) share the triazine core but differ significantly in functionalization :

- Functional Groups : Sulfonylurea (-SO₂NHC(=O)NH-) linkages replace azo bridges, limiting conjugation but enhancing enzyme inhibition (e.g., acetolactate synthase in plants).

- Applications: Herbicidal activity vs.

- Solubility : The methyl ester in triflusulfuron reduces polarity compared to the fully sulfonated tetrasodium compound.

Physicochemical and Functional Comparison

Table 1: Comparative Properties of Tetrasodium Compound and Analogues

Research Findings and Analytical Insights

- Mass Spectrometry : High-resolution MS would differentiate sodium adducts (e.g., [M+4Na]⁴⁺ for the tetrasodium compound) from analogues with fewer counterions .

- Thermodynamic Stability: The tetrasodium compound’s multiple sulfonates and conjugated structure likely enhance thermal stability compared to non-sulfonated triazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.